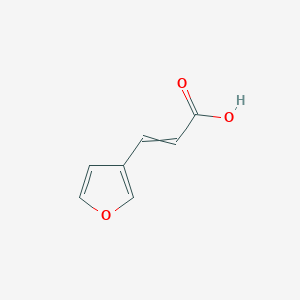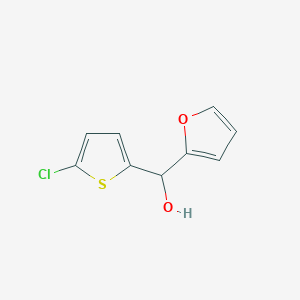![molecular formula C13H7BrN4 B7863278 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7863278.png)
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a chemical compound belonging to the class of imidazo[4,5-b]pyridine derivatives This compound features a bromine atom at the 6th position of the imidazo[4,5-b]pyridine ring and a benzonitrile group attached to the 2nd position of the same ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of 2-aminopyridine derivatives with appropriate halides under acidic conditions. The benzonitrile group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural analogs.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or alcohols can be used in substitution reactions, typically under basic or neutral conditions.
Major Products Formed:
Oxidation Products: Bromates and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of certain cancer cell lines.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. As an anticancer agent, it may inhibit key signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents and functional groups.
Benzonitrile derivatives: These compounds contain the benzonitrile group but lack the imidazo[4,5-b]pyridine structure.
Brominated heterocycles: Other brominated compounds with different heterocyclic structures.
The uniqueness of this compound lies in its combination of the imidazo[4,5-b]pyridine core and the benzonitrile group, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWNQWMGBCMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7863205.png)










